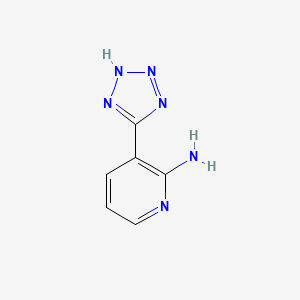

3-(2H-tetrazol-5-yl)pyridin-2-amine

Description

Properties

CAS No. |

53511-62-9 |

|---|---|

Molecular Formula |

C6H6N6 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

3-(2H-tetrazol-5-yl)pyridin-2-amine |

InChI |

InChI=1S/C6H6N6/c7-5-4(2-1-3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12) |

InChI Key |

KUHYPZDJYRCFGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)C2=NNN=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(2H-tetrazol-5-yl)pyridin-2-amine with analogs:

Key Observations :

- Tetrazole vs. Thiadiazole/Thiazole : The tetrazole in the target compound provides higher nitrogen content and polarity compared to sulfur-containing analogs like 3-(pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine, which may exhibit altered solubility and metabolic pathways .

- Substituent Effects: Bulky groups in Q1I (e.g., cyclopentyl, phenyl) increase hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility.

- Heterocyclic Diversity : Pyrazole- and furan-containing analogs (e.g., 3-(2-furyl)-1H-pyrazol-5-amine) introduce oxygen atoms, influencing hydrogen-bonding networks and pharmacokinetic profiles .

Stability and Handling

- Light Sensitivity : Analogs like 3-(2-furyl)-1H-pyrazol-5-amine require amber glass storage (), whereas tetrazole-containing compounds may exhibit greater stability due to aromatic conjugation .

Preparation Methods

[3+2] Cycloaddition of Nitriles and Azides

The most widely reported method involves a [3+2] cycloaddition between 2-aminonicotinonitrile (2-amino-3-cyanopyridine) and sodium azide. This one-pot reaction proceeds under thermal conditions, typically in dimethylformamide (DMF) or water, catalyzed by ammonium chloride.

Reaction Protocol

-

Substrate Preparation : 2-Aminonicotinonitrile (1.0 equiv) is dissolved in anhydrous DMF.

-

Azide Incorporation : Sodium azide (1.2 equiv) and ammonium chloride (0.2 equiv) are added under nitrogen.

-

Thermal Activation : The mixture is heated to 100–120°C for 12–24 hours.

-

Workup : The product is isolated via aqueous extraction and recrystallized from ethanol/water.

Key Observations

Amination via Buchwald-Hartwig Coupling

A palladium-catalyzed amination of 3-bromo-5-(2H-tetrazol-5-yl)pyridine introduces the amine group.

Conditions :

-

Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 equiv), ammonia solution in dioxane at 100°C2.

-

Yield : 60–70%, with challenges in avoiding over-alkylation2.

Reductive Amination

2-Nitro-3-(2H-tetrazol-5-yl)pyridine is reduced using H₂/Pd-C in ethanol, achieving 80–90% conversion.

Schiff Base Intermediate Strategy

A multi-step approach from source involves:

-

Tetrazole Formation : Reacting 2-cyanopyridine with NaN₃/NH₄Cl to yield 2-(1H-tetrazol-5-yl)pyridine.

-

Amine Introduction : Nitration at position 3 followed by catalytic hydrogenation to 3-amino-2-(tetrazol-5-yl)pyridine.

Comparative Analysis of Methods

Optimization and Reaction Condition Insights

Solvent and Temperature Effects

Catalytic Enhancements

-

Ammonium Chloride : Lowers activation energy in cycloaddition by stabilizing the transition state.

-

Molecular Sieves : Absorb moisture in coupling reactions, preventing boronic acid protodeboronation.

Spectroscopic Characterization

NMR Data

Q & A

Q. What are the common synthetic routes for preparing 3-(2H-tetrazol-5-yl)pyridin-2-amine?

The synthesis typically involves constructing the tetrazole ring and attaching it to the pyridine scaffold. Two primary methodologies are:

- Method A : Reacting 2-aminopyridine derivatives with nitriles or azides under catalytic conditions. For example, 2-chloro-5-methylpyridine can react with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) to form the tetrazole ring .

- Method B : Cyclization of precursor hydrazides or thiosemicarbazides. A pyridine-bearing hydrazine derivative can undergo cyclization with cyanogen bromide (CNBr) or trimethylsilyl azide (TMSN₃) to yield the tetrazole moiety .

Key Optimization Parameters : Reaction temperature (80–120°C), solvent (DMF or ethanol), and pH control to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% required for biological assays) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of pyridine protons (δ 7.5–8.5 ppm) and tetrazole NH signals (δ 10–12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₆H₆N₆: 163.0729) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Q. What strategies address contradictory bioactivity data in tetrazole-pyridine hybrids?

- Systematic SAR Analysis :

- Substituent Effects : Compare analogues with electron-withdrawing (e.g., –Cl) vs. electron-donating (e.g., –OCH₃) groups on the pyridine ring. For example, 5-chloro derivatives showed enhanced kinase inhibition (IC₅₀ = 12 nM) compared to methoxy-substituted counterparts (IC₅₀ = 230 nM) .

- Tautomer Stability : Use DFT calculations (B3LYP/6-31G* level) to evaluate the energy difference between 1H- and 2H-tetrazole forms, which influence receptor binding .

- Experimental Validation : Repeat assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. How can molecular docking predict the interaction of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.